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molecular formula C9H11NO B1354788 5-Methoxyindoline CAS No. 21857-45-4

5-Methoxyindoline

Cat. No. B1354788
M. Wt: 149.19 g/mol
InChI Key: YYDYAQAVAHKFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181182B2

Procedure details

When 5-methoxy-1H-indole was substituted for 5-(3-chloro-4-methoxyphenyl)-3-(1H-indol-5-yl)-1,2,4-oxadiazole in Example 7, Step F, the identical process afforded the title compound in 84% yield., as a creamy syrup. 1H-NMR (CDCl3) 2.99 (tr, 2H, J=8.35 Hz); 3.28 (broad s, 1H); 3.52 (tr, 2H, J=8.35 Hz); 3.73 (s, 3H); 6.57 (m, 2H); 6.75 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3-chloro-4-methoxyphenyl)-3-(1H-indol-5-yl)-1,2,4-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.ClC1C=C(C2ON=C(C3C=C4C(=CC=3)NC=C4)N=2)C=CC=1OC>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Step Two
Name
5-(3-chloro-4-methoxyphenyl)-3-(1H-indol-5-yl)-1,2,4-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1OC)C1=NC(=NO1)C=1C=C2C=CNC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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